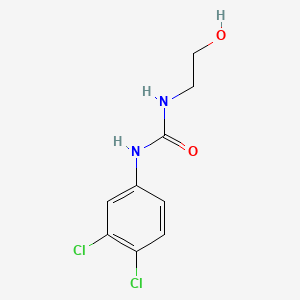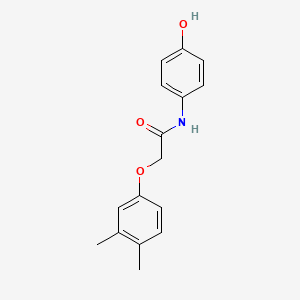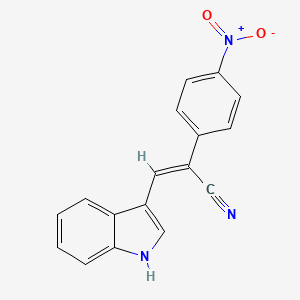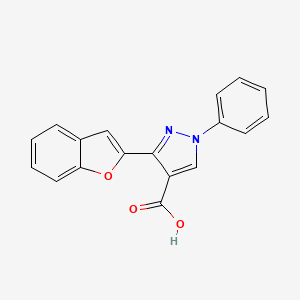![molecular formula C16H25N3O4S B5818519 N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide, commonly known as MPSP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPSP is a sulfonamide derivative that belongs to the class of drugs known as selective serotonin receptor antagonists.
作用机制
MPSP acts as a selective serotonin receptor antagonist by blocking the 5-HT2A and 5-HT2B receptors. This leads to a decrease in the release of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory and analgesic effects. MPSP also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
MPSP has been shown to exert its anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation of glial cells in the spinal cord, which are involved in the development of neuropathic pain. MPSP has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor.
实验室实验的优点和局限性
MPSP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has a well-defined chemical structure, which allows for accurate characterization and analysis. MPSP also has a high selectivity for the 5-HT2A and 5-HT2B receptors, which makes it a valuable tool for studying the role of these receptors in various biological processes.
However, there are also limitations to using MPSP in lab experiments. Its high selectivity for the 5-HT2A and 5-HT2B receptors may limit its use in studying other biological processes that are not directly related to these receptors. MPSP may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of MPSP. One area of interest is the development of new derivatives of MPSP with improved pharmacological properties. Another area of interest is the investigation of the potential use of MPSP in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. The role of MPSP in modulating the immune response and its potential use in immunotherapy is also an area of active research. Finally, the development of new methods for the synthesis of MPSP and its derivatives is an area of ongoing interest.
Conclusion
In conclusion, MPSP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to achieve high yield and purity. MPSP has been extensively studied for its potential use in the treatment of various diseases such as cancer, neuropathic pain, and inflammatory bowel disease. It exerts its effects by blocking the 5-HT2A and 5-HT2B receptors, leading to anti-inflammatory, analgesic, and anti-tumor effects. MPSP has several advantages for lab experiments, but also has limitations. There are several future directions for the study of MPSP, including the development of new derivatives, investigation of its potential use in other diseases, and the development of new synthesis methods.
合成方法
The synthesis of MPSP involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-(1-pyrrolidinyl)propylamine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reacted with acetic anhydride to yield MPSP. The synthesis of MPSP has been optimized to achieve high yield and purity.
科学研究应用
MPSP has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. MPSP has been investigated for its potential use in the treatment of various diseases such as cancer, neuropathic pain, and inflammatory bowel disease. MPSP has also been studied for its potential use in improving cognitive function and memory.
属性
IUPAC Name |
N-[2-methoxy-5-(3-pyrrolidin-1-ylpropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13(20)18-15-12-14(6-7-16(15)23-2)24(21,22)17-8-5-11-19-9-3-4-10-19/h6-7,12,17H,3-5,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHQYRCPMBAPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
